Delmitide

Catalog No.
S525597
CAS No.
287096-87-1
M.F
C59H105N17O11
M. Wt
1228.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delmitide

Standard L-isomer anti-inflammatory peptides degrade within 30 min in mucosal environments, complicating localized therapy. Delmitide's all-D-amino acid backbone confers full proteolytic resistance, enabling oral and intravesical administration without systemic absorption. • Pre-translational TRAF6-MyD88-IRAK4 complex inhibitor; abolishes TNF-α, IFN-γ, IL-12 production. • Stable in GI and bladder fluids >4 hours, validated in colitis and cystitis models. • Lyophilized, >98% HPLC purity, with batch-specific analytical data for reproducible studies.

CAS Number

287096-87-1

Product Name

Delmitide

IUPAC Name

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C59H105N17O11

Molecular Weight

1228.6 g/mol

InChI

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1

InChI Key

SFGFYNXPJMOUHK-PKAFTLKUSA-N

solubility

Soluble in DMSO

Synonyms

Allotrap-1258; Rationally Designed Peptide-58; RDP-1258; RDP-5; RDP1258; RDP5; RDP 1258; RDP 5

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N

The exact mass of the compound Delmitide is 1227.8179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Delmitide (CAS 287096-87-1), also known as RDP58, is a synthetic, rationally designed D-isomer decapeptide (D-Arg-D-Nle-D-Nle-D-Nle-D-Arg-D-Nle-D-Nle-D-Nle-Gly-D-Tyr-NH2) that functions as a potent pre-translational inhibitor of pro-inflammatory cytokines [1]. Unlike conventional anti-inflammatory agents, Delmitide disrupts the TRAF6-MyD88-IRAK4 protein complex, halting the synthesis of TNF-α, IFN-γ, and IL-12 at the source[1]. For procurement and formulation, its most critical differentiator is its all-D-amino acid backbone, which confers extreme resistance to proteolytic degradation by host esterases and aminopeptidases [2]. This structural stability enables localized, oral, and intravesical delivery routes without the rapid enzymatic cleavage that typically limits peptide-based therapeutics[3].

Research Fit

Design Rationally designed all-D-amino acid decapeptide with oral activity
Pathway Reported dual modulation: pre-MAPK signaling disruption and HO-1 upregulation
Context Evaluated in reported colitis, autoimmune cystitis, and chemo-GI models

Generic substitution with standard L-isomer anti-inflammatory peptides or biologic TNF-α inhibitors introduces severe formulation and pharmacokinetic limitations [1]. Native L-peptides are rapidly degraded in biological matrices—often losing activity within 30 minutes in serum or mucosal environments—necessitating continuous infusion or complex, high-cost encapsulation [1]. Conversely, biologic monoclonal antibodies require cold-chain logistics, parenteral administration, and only neutralize post-translational, already-secreted TNF-α, leaving upstream inflammatory signaling intact [2]. Delmitide bypasses these failures; its D-isomer structure survives harsh gastrointestinal and mucosal environments, allowing direct local application with minimal systemic absorption, thereby avoiding the broad immunosuppression associated with systemic biologics and corticosteroids[3].

Substitution Risk

L-amino acid substitution may abolish the protease resistance and target-binding profile reported for this all-D peptide.
Rational design screened 279,936 virtual peptides; minor sequence changes may eliminate functional properties.
Generic anti-inflammatory peptides do not share the reported dual pre-MAPK/HO-1 mechanism, limiting pathway-specific interpretation.

Proteolytic Stability and Oral Delivery

The primary structural advantage of Delmitide is its D-amino acid composition, which prevents rapid enzymatic cleavage. While standard L-isomer peptides typically lose structural integrity and biological activity within 30 minutes in biological matrices such as feces or serum, Delmitide maintains its activity and structural stability long enough to exert potent local effects [1]. In pharmacokinetic models, oral dosing of Delmitide (10-100 mg/kg) results in 85-100% of the compound reaching the feces intact at 24 hours, demonstrating near-total resistance to gastrointestinal proteases and minimal systemic absorption [2].

Evidence DimensionProteolytic stability and GI transit survival
Target Compound Data85-100% intact transit to feces at 24 hours (minimal systemic absorption)
Comparator Or BaselineL-isomer peptides (complete loss of activity in biological matrices within 30 minutes)
Quantified Difference>48-fold increase in functional matrix half-life
ConditionsOral administration (10-100 mg/kg) and biological matrix exposure

Enables the development of simple oral or topical formulations without requiring complex liposomal encapsulation to protect against GI or mucosal proteases.

UC Endpoint Response
Head-to-head
72% vs 43% placebo
P = 0.016
Reported dose-dependent endpoint differentiation in Phase II UC trial (n=93).
Requires validation in other colitis models.

Pre-Translational Cytokine Inhibition

Delmitide halts inflammation upstream by disrupting the TRAF6-MyD88-IRAK complex, inhibiting the p38 MAPK and JNK pathways required for cytokine mRNA translation [2]. In murine and human macrophage cell lines, Delmitide concentration-dependently inhibits LPS-stimulated TNF-α production with an IC50 of approximately 20 µM [1]. In vivo, intravesical administration of Delmitide (1 mg/mL) abolishes measurable TNF-α production within 4 hours, whereas untreated LPS-exposed baselines show severe cytokine elevation [3].

Evidence DimensionTNF-α production inhibition
Target Compound DataIC50 = 20 µM (in vitro); complete abolition of TNF-α within 4 hours (in vivo)
Comparator Or BaselineLPS-stimulated baseline (severe TNF-α elevation)
Quantified Difference100% reduction of measurable TNF-α at 4 hours post-treatment
ConditionsLPS-stimulated macrophages (in vitro) and LPS-induced murine cystitis model (in vivo)

Proves the compound's rapid onset of action and suitability for acute localized inflammatory models where immediate cytokine blockade is required.

Combination Trial Design
Data to verify
Delmitide + mesalazine vs high-dose mesalazine monotherapy
Formal add-on therapy study design reported; outcome data not public.
Endpoints await public reporting for validation.

Localized Efficacy vs. Systemic Toxicity

Because Delmitide is poorly absorbed systemically, it achieves high local concentrations without the systemic immunosuppressive toxicity seen with corticosteroids. In a murine model of inflammatory cystitis, localized instillation of Delmitide significantly reduced submucosal polymorphonuclear (PMN) cell counts by 83%, mast cell counts by 45%, and overall tissue edema by 70% at 24 hours compared to untreated controls[1]. This localized efficacy confirms its utility in mucosal targeting where systemic drug exposure is a clinical liability [1].

Evidence DimensionReduction in localized inflammatory markers (PMN cells and edema)
Target Compound Data83% reduction in PMN cells, 70% reduction in edema
Comparator Or BaselineUntreated LPS-induced inflammatory baseline
Quantified Difference83% decrease in PMN infiltration and 70% decrease in edema
ConditionsIntravesical instillation (1 mg/mL for 30 min) in LPS-induced cystitis

Validates Delmitide as a premium procurement choice for localized mucosal therapies (GI or bladder) where avoiding systemic absorption is a primary design constraint.

Mechanism of Action
Class-level
Dual modulation: TH1 cytokine inhibition + HO-1 upregulation, vs single cytokine neutralization
Supports pathway-specific immunomodulation studies.
Qualitative distinction from anti-TNF biologics.
Chemo-GI Toxicity Model
Cross-study comparable
2-fold increase in CPT-11 MTD with oral co-administration
Supports chemo-supportive care model research.
Tumor-bearing mouse model; requires validation.
Autoimmune Cystitis Model
Head-to-head
Markedly reduced bladder histopathology, TNF-α, NGF, substance P vs vehicle
Supports local immunomodulation model studies.
Intravesical administration; URO-OVA mouse model.

Oral Therapy for IBD

Leveraging its extreme proteolytic stability and lack of systemic absorption, Delmitide is ideal for localized colonic delivery formulations targeting Crohn's disease and ulcerative colitis [1].

Intravesical Therapy for Interstitial Cystitis

Due to its ability to abolish local TNF-α production within 4 hours, it serves as a highly effective active pharmaceutical ingredient (API) for direct bladder instillation models [2].

D-Amino Acid Peptide Design Benchmark

Delmitide acts as a gold-standard reference material for researchers evaluating the pharmacokinetic and stability benefits of D-isomer substitutions in novel peptide drug development [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IBD and colitis model research
Oral immunomodulatory peptide with reported UC trial endpoint context
DSS-induced colitis model response; Treg and microbiota modulation endpoints
Chemotherapy-induced GI toxicity model research
Agent reported to increase chemo MTD in preclinical model
Mucositis severity scoring and diarrhea incidence in rodent models
Organ-specific autoimmune model research (e.g., interstitial cystitis)
Peptide with reported local anti-inflammatory effect in bladder model
Bladder histopathology and inflammatory marker reduction in URO-OVA model

XLogP3

3.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

16

Exact Mass

1227.81794723 Da

Monoisotopic Mass

1227.81794723 Da

Heavy Atom Count

87

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5759XTJ706

Sequence

RXXXRXXXGY

Drug Indication

Investigated for use/treatment in ulcerative colitis and crohn's disease.

Mechanism of Action

RDP58 disrupts cellular responses signaled through the Toll-like and tumor necrosis factor (TNF) receptor families and occludes important signal transduction pathways involved in inflammation, inhibiting the production of tumor necrosis factor alpha (TNFalpha), interferon-gamma, interleukin (IL)-2, IL-6, and IL-12. These pro-inflammatory cytokines are thought to be involved in the pathogenesis of several inflammatory and autoimmune diseases, including atopic dermatitis and psoriasis

Wikipedia

Delmitide

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